REACTION_SMILES
|
[C:2]([N:6]([C:3](=[O:4])[O-:5])[CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:7])([CH3:8])[CH3:9].[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH3:24][OH:25].[ClH:1]>>[ClH:1].[NH2:6][CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CCCCC1N(C(=O)[O-])C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCCCC1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:2]([N:6]([C:3](=[O:4])[O-:5])[CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:7])([CH3:8])[CH3:9].[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH3:24][OH:25].[ClH:1]>>[ClH:1].[NH2:6][CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CCCCC1N(C(=O)[O-])C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCCCC1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:2]([N:6]([C:3](=[O:4])[O-:5])[CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1)([CH3:7])([CH3:8])[CH3:9].[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[CH3:24][OH:25].[ClH:1]>>[ClH:1].[NH2:6][CH:10]1[CH:11]([O:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1CCCCC1N(C(=O)[O-])C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CCCCC1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |